8-ethoxy-1,3-dimethyl-6-(thiophen-2-yl)-4H-cyclohepta[c]furan-4-one
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Overview
Description
8-ethoxy-1,3-dimethyl-6-(thiophen-2-yl)-4H-cyclohepta[c]furan-4-one is a complex organic compound characterized by its unique structure, which includes a furan ring fused to a cycloheptane ring, with additional ethoxy, methyl, and thiophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-1,3-dimethyl-6-(thiophen-2-yl)-4H-cyclohepta[c]furan-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cycloheptane ring: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the furan ring: This step may involve the use of furan derivatives and coupling reactions to attach the furan ring to the cycloheptane ring.
Addition of substituents: The ethoxy, methyl, and thiophenyl groups are introduced through various substitution reactions, using reagents such as ethyl iodide, methyl iodide, and thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-1,3-dimethyl-6-(thiophen-2-yl)-4H-cyclohepta[c]furan-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or organometallic compounds.
Scientific Research Applications
8-ethoxy-1,3-dimethyl-6-(thiophen-2-yl)-4H-cyclohepta[c]furan-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 8-ethoxy-1,3-dimethyl-6-(thiophen-2-yl)-4H-cyclohepta[c]furan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
8-ethoxy-1,3-dimethyl-6-(phenyl)-4H-cyclohepta[c]furan-4-one: Similar structure but with a phenyl group instead of a thiophenyl group.
8-ethoxy-1,3-dimethyl-6-(pyridin-2-yl)-4H-cyclohepta[c]furan-4-one: Similar structure but with a pyridinyl group instead of a thiophenyl group.
Uniqueness
8-ethoxy-1,3-dimethyl-6-(thiophen-2-yl)-4H-cyclohepta[c]furan-4-one is unique due to the presence of the thiophenyl group, which can impart different electronic and steric properties compared to phenyl or pyridinyl groups
Properties
IUPAC Name |
4-ethoxy-1,3-dimethyl-6-thiophen-2-ylcyclohepta[c]furan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3S/c1-4-19-14-9-12(15-6-5-7-21-15)8-13(18)16-10(2)20-11(3)17(14)16/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPKJLPOCHGTMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=O)C2=C(OC(=C12)C)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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